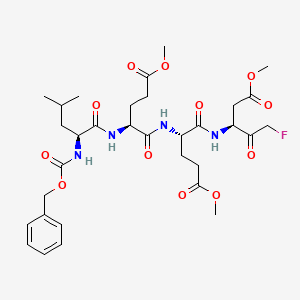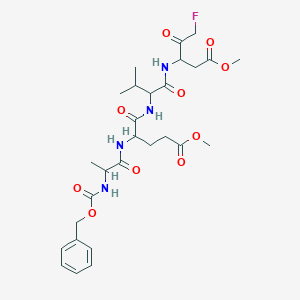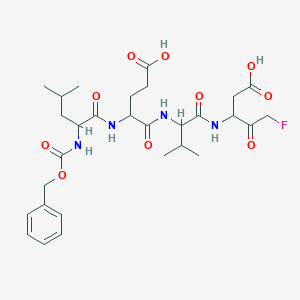
PSCA (105-133)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prostate stem cell antigen; PSCA
Applications De Recherche Scientifique
PSCA Expression and Prostate Cancer
Prostate stem cell antigen (PSCA) has been extensively studied for its role in prostate cancer. Research by Gu et al. (2000) indicates that PSCA expression increases with higher Gleason scores, advanced stages, and in bone metastases of prostate cancer. This suggests its potential as a prognostic marker and a molecular target in advanced prostate cancer (Gu et al., 2000). Reiter et al. (1998) found PSCA to be highly up-regulated in prostate cancer, highlighting its utility in diagnosis and therapy (Reiter et al., 1998).
PSCA in Other Cancers
Saeki et al. (2010) discussed PSCA's upregulation in bladder and pancreatic cancers, and its contrasting downregulation in esophageal and gastric cancer, suggesting a dual role in tumor promotion or suppression depending on the cellular context (Saeki et al., 2010). Bahrenberg et al. (2000) also noted a reduced expression of PSCA in bladder and gastric tumors, implying its potential as a marker for early carcinogenesis in these tissues (Bahrenberg et al., 2000).
Therapeutic Applications
Raff et al. (2009) discussed the promise of PSCA in the treatment of prostate cancer, correlating its expression with clinical benchmarks like Gleason score and metastasis (Raff et al., 2009). Saffran et al. (2001) demonstrated the therapeutic potential of anti-PSCA monoclonal antibodies in treating prostate cancer, especially in inhibiting tumor growth and metastasis formation (Saffran et al., 2001).
Diagnostic Applications
Leyton et al. (2008) explored the use of PSCA-specific antibody fragments for imaging PSCA-expressing prostate cancer tumors, which could be significant in diagnostic applications (Leyton et al., 2008).
PSCA in Genetic Studies
Shi et al. (2012) associated PSCA polymorphisms with the risk of gastric cancer, suggesting its role in susceptibility to this type of cancer (Shi et al., 2012). Zhigang et al. (2004) found that PSCA expression correlated with increasing pathological grade, advanced stage, and progression to androgen-independence in prostate cancer (Zhigang et al., 2004).
Potential in Immunotherapy
Wang (2012) highlighted the application of PSCA in immunotherapy for cancers, underscoring its role as both a diagnostic and prognostic biomarker (Wang, 2012).
Propriétés
Séquence |
AILALLPAL |
|---|---|
Source |
Homo sapiens (human) |
Stockage |
Common storage 2-8℃, long time storage -20℃. |
Synonyme |
Prostate stem cell antigen (105-133); PSCA (105-133) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





